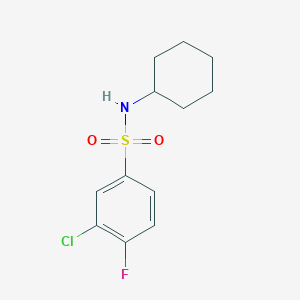

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide often involves the introduction of functional groups such as fluorine and chloro atoms onto a benzenesulfonamide scaffold. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are structurally related, were synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and notably increase selectivity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide can be determined using techniques such as X-ray crystallography. For example, the structure of a related compound, 1,3,5-Tris(4-fluorobenzenesulfonyl)-1,3,5-triazacyclohexane, was elucidated, showing a chair conformation typical of the 1,3,5-triazacyclohexane rings reported in the literature. The molecules were located on mirror planes, demonstrating the symmetry and structural features of such compounds (Gilardi et al., 2003).

Chemical Reactions and Properties

The chemical reactions involving compounds like 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide often involve substitutions or modifications of the benzenesulfonamide moiety. For instance, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents yielded various products, including N-benzenesulfonylformimidate and dibromocyclohexanes, indicating the reactivity of the sulfonamide group in halogenation reactions (Takemura et al., 1971).

Applications De Recherche Scientifique

COX-2 Inhibitors Development

A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom alongside a cyclohexyl group, akin to 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide, resulted in enhanced COX-2 selectivity and potency, leading to the development of a promising compound, JTE-522, for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Fluorination in Organic Synthesis

Yamamoto et al. (2011) demonstrated the enantiodivergent synthesis of 3'-fluorothalidomide using N-fluorobenzenesulfonimide, showcasing the utility of sulfonamide derivatives in the selective fluorination of organic compounds. This method highlights the role of sulfonamides in synthesizing enantiomerically pure compounds, crucial for drug development and material science (Yamamoto et al., 2011).

Catalysis and Chemical Synthesis

Sulfonamide-substituted phthalocyanines, as investigated by Işci et al. (2014), are designed for potential use as oxidation catalysts. These compounds, including sulfonamide derivatives, exhibit remarkable stability and effectiveness in the oxidation of olefins, underlining sulfonamides' importance in catalysis and synthesis applications (Işci et al., 2014).

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, a target for treating various diseases. The research underscores the therapeutic potential of sulfonamide derivatives in medicinal chemistry (Sapegin et al., 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFMPYYENCBDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)

![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)